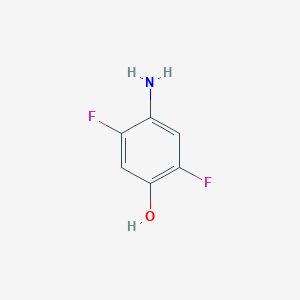

4-Amino-2,5-difluorophenol

Overview

Description

4-Amino-2,5-difluorophenol is an organic compound with the molecular formula C6H5F2NO. It is commonly found as a white to pale yellow solid and is soluble in organic solvents such as ethanol and chloroform. This compound is notable for its applications in various fields, including polymer chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2,5-difluorophenol is typically synthesized through the amination of 2,5-difluorophenol. One common method involves the reaction of 2,5-difluorophenol with ammonia under specific conditions to introduce the amino group at the para position relative to the hydroxyl group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts and controlled reaction environments to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-difluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenols and anilines.

Scientific Research Applications

4-Amino-2,5-difluorophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-difluorophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. It may also participate in signaling pathways by binding to receptors and altering cellular responses .

Comparison with Similar Compounds

- 4-Amino-2,6-difluorophenol

- 2,5-Difluoro-4-hydroxyaniline

- 2,5-Difluorophenol

Comparison: 4-Amino-2,5-difluorophenol is unique due to the specific positioning of the amino and hydroxyl groups, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .

Biological Activity

4-Amino-2,5-difluorophenol (CAS Number: 120103-19-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and environmental science. This article delves into its biological activity, synthesis methods, and relevant research findings.

Molecular Formula: C₆H₅F₂N

Molecular Weight: 145.11 g/mol

Appearance: White to pale yellow solid

Solubility: Soluble in organic solvents like ethanol and chloroform

Synthesis Methods

The synthesis of this compound typically involves the amination of 2,5-difluorophenol. A common method includes:

- Reagents: 2,5-Difluorophenol and ammonia

- Conditions: Specific temperature and pressure to facilitate the reaction

- Purification: Often involves recrystallization to achieve high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways that are crucial for cell survival and growth.

This compound acts by interacting with biological macromolecules such as proteins and enzymes. It may function as an inhibitor or activator depending on the target:

- Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways.

- Receptor Binding: The compound may bind to cellular receptors, altering downstream signaling events.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To assess the effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.

-

Anticancer Research :

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : Reduced cell viability was observed at concentrations above 50 µM after 48 hours of exposure.

-

Toxicological Assessment :

- Conducted on Wistar rats to evaluate acute toxicity.

- Results indicated no mortality at doses up to 300 mg/kg body weight over a two-week observation period.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Amino-3,5-difluorophenol | 135086-76-9 | Different substitution pattern; potential use in pharmaceuticals |

| 4-Amino-2-fluorophenol | 399-96-2 | Contains only one fluorine atom; used as an intermediate in dye synthesis |

| 4-Amino-2,6-difluorophenol | 220353-22-0 | Similar structure but different fluorine positioning; studied for anti-inflammatory effects |

Properties

IUPAC Name |

4-amino-2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNPSBJBVUOFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381114 | |

| Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120103-19-7 | |

| Record name | 4-Amino-2,5-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120103-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.